3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process often includes:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the propanamide moiety: This step involves the coupling of the benzo[d]thiazole derivative with a propanamide precursor, typically under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole core provides structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-1-cyclopentyl-2-imino-8-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
Uniqueness
Compared to similar compounds, 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBNDUMSGMBWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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